1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-[3-(trifluoromethyl)phenyl]piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of new halogenated derivatives or other functionalized compounds.
Scientific Research Applications
1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the sulfonyl group can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,5-trichlorobenzenesulfonyl)-4-phenylpiperazine
- 1-(2,4,5-trichlorobenzenesulfonyl)-4-(trifluoromethyl)phenylpiperidine
Uniqueness
1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both trifluoromethyl and trichlorobenzenesulfonyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N2O2S/c18-13-9-15(20)16(10-14(13)19)28(26,27)25-6-4-24(5-7-25)12-3-1-2-11(8-12)17(21,22)23/h1-3,8-10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFMVOLEDVLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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